Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7-9;/h2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPDXXIYJYURHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459794 | |

| Record name | Ethyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63203-48-5 | |

| Record name | Ethyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of Ethyl 1-aminocyclohexanecarboxylate hydrochloride. As a key building block in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its chemical behavior is paramount. This document moves beyond a simple recitation of facts to provide actionable insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 1-aminocyclohexanecarboxylic acid. The presence of the primary amino group on the cyclohexyl ring is central to its chemical reactivity and basicity.

| Property | Value | Source(s) |

| CAS Number | 63203-48-5 | |

| Molecular Formula | C9H18ClNO2 | |

| Molecular Weight | 207.70 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 193-195 °C | |

| Solubility | Soluble in water. Soluble in alcohols like ethanol and methanol. Slightly soluble in chloroform. |

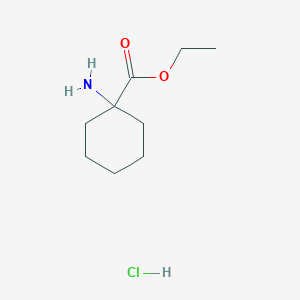

Structure:

Caption: Chemical structure of this compound.

Understanding the Basicity: A Deeper Dive

The basicity of this compound is conferred by the lone pair of electrons on the nitrogen atom of the primary amino group. As a hydrochloride salt, the amine is protonated, forming an ammonium salt. In solution, an equilibrium exists between the protonated form and the free base.

The Role of pKa:

Factors Influencing Basicity:

-

Inductive Effect: The ethyl ester group is electron-withdrawing, which pulls electron density away from the nitrogen atom, making the lone pair less available to accept a proton. This results in a weaker base compared to a simple cyclohexylamine.

-

Steric Hindrance: The bulky cyclohexyl group and the adjacent ester functionality can create some steric hindrance around the amino group, potentially affecting its ability to be solvated and to interact with protons in solution.

Equilibrium in Solution:

Caption: Equilibrium of this compound in aqueous solution.

Experimental Determination of Basicity: A Protocol

The pKa of this compound can be determined experimentally via potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a glass electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point (the point at which half of the acid has been neutralized).

Data Interpretation Workflow:

Caption: Workflow for determining pKa from potentiometric titration data.

Synthesis and Reactivity

This compound is typically synthesized via the Fischer esterification of 1-aminocyclohexanecarboxylic acid.

Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-aminocyclohexanecarboxylic acid in absolute ethanol.

-

Acid Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride or concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. The crude product, this compound, can then be purified by recrystallization.

Key Reactivity:

The primary amino group is the main site of reactivity. It can undergo a variety of reactions, including:

-

N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Reaction with aldehydes or ketones to form imines.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its rigid cyclohexyl scaffold and the reactive amino group make it an ideal starting material for creating complex molecules.

One of the most notable applications is in the synthesis of anticonvulsant drugs. For instance, it is a key precursor for the synthesis of gabapentin, a widely used medication for treating epilepsy and neuropathic pain. The synthesis involves the conversion of the amino ester to the corresponding amino acid, which then undergoes further transformations.

Illustrative Synthetic Pathway:

Caption: Conceptual synthetic pathway from this compound to Gabapentin.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in organic synthesis. Its basicity, governed by the primary amino group, is a key determinant of its reactivity. While a precise pKa value requires experimental determination, a strong understanding of the structural factors influencing its basicity allows for predictable and controlled use in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

References

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a valuable synthetic building block in medicinal chemistry and drug development. As a constrained, non-proteinogenic amino acid ester, its rigid cyclohexyl scaffold offers a unique platform for designing molecules with specific three-dimensional conformations, crucial for targeted biological activity. This document delves into its chemical structure, physicochemical properties, detailed synthetic protocols, analytical characterization methods, and key applications, with a focus on providing actionable insights for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is a white crystalline solid. The presence of the hydrochloride salt significantly enhances its stability and solubility in aqueous media compared to its free base form, which is a critical consideration for its use in various reaction conditions and for biological screening purposes.

Nomenclature and Identifiers

-

Systematic IUPAC Name: ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

-

Synonyms: 1-Aminocyclohexanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-aminocyclohexane-1-carboxylate HCl[1]

-

CAS Number: 63203-48-5[2]

Chemical Structure

The molecule features a central cyclohexane ring. A quaternary carbon atom (C1) is substituted with both an amino group and an ethyl carboxylate group. In the hydrochloride salt, the basic amino group is protonated to form an ammonium chloride salt. This structure provides a rigid scaffold, limiting conformational flexibility, which is a highly desirable trait in rational drug design for improving binding affinity and selectivity to biological targets.

Caption: Synthetic Workflow for Target Compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with cyclohexanone, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water.

-

Causality: The Bucherer-Bergs reaction is a robust method for synthesizing α-amino acids from ketones. Cyanide acts as the nucleophile, and ammonium carbonate provides both the ammonia and carbonate needed to form the hydantoin intermediate.

-

-

Execution: Heat the mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The resulting hydantoin often precipitates and can be collected by filtration. Hydrolyze the crude hydantoin intermediate using a strong base (e.g., barium hydroxide or sodium hydroxide) at elevated temperatures to yield the sodium or barium salt of the amino acid.

-

Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product. Filter, wash with cold water, and dry to obtain 1-aminocyclohexanecarboxylic acid.

-

Self-Validation: The structure of the intermediate amino acid should be confirmed via NMR and IR spectroscopy before proceeding.

-

Step 2: Esterification to this compound

-

Reaction Setup: Suspend the 1-aminocyclohexanecarboxylic acid in absolute ethanol. Cool the mixture in an ice bath.

-

Execution: Slowly add thionyl chloride (SOCl₂) dropwise or bubble dry hydrogen chloride gas through the suspension.

-

Causality: This is a classic Fischer esterification. The acid (either generated from SOCl₂ and ethanol or supplied directly) serves two purposes: it protonates the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack by ethanol, and it protonates the amino group to form the final hydrochloride salt.

-

-

Work-up: After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). Cool the solution and remove the solvent under reduced pressure.

-

Purification: The crude product is often a solid. Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white crystalline solid.

-

Self-Validation: Purity should be assessed by melting point analysis and HPLC. The final structure must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

| Technique | Expected Observations |

| ¹H NMR | - Triplet and quartet signals for the ethyl group (-OCH₂CH₃).- Broad multiplet signals for the cyclohexyl protons.- A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O. |

| ¹³C NMR | - Signal for the carbonyl carbon (C=O) around 170-175 ppm.- Signal for the quaternary carbon (C1) of the cyclohexane ring.- Signals for the ethyl group carbons.- Multiple signals in the aliphatic region for the CH₂ groups of the cyclohexane ring. |

| IR Spectroscopy | - Strong C=O stretch for the ester at ~1730-1750 cm⁻¹.- Broad N-H stretching vibrations for the ammonium salt (-NH₃⁺) around 2800-3100 cm⁻¹.- C-H stretches for aliphatic groups below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion of the free base (M⁺) would be observed at m/z corresponding to C₉H₁₇NO₂. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a specialized building block for creating complex molecules with therapeutic potential.

Scaffold for Constrained Peptides and Peptidomimetics

The rigid cyclohexyl backbone serves as a conformationally restricted scaffold. When incorporated into peptide chains, it forces the peptide into a specific secondary structure (e.g., a turn). This is a key strategy for:

-

Improving Metabolic Stability: By replacing natural amino acids, it can reduce susceptibility to cleavage by proteases.

-

Enhancing Receptor Affinity: Pre-organizing the molecule into the bioactive conformation reduces the entropic penalty of binding to a receptor, potentially leading to higher affinity and selectivity.

Intermediate in Small Molecule Synthesis

This compound is a versatile starting point for further chemical modifications. The amino group can be acylated, alkylated, or used in coupling reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality allows for the divergent synthesis of compound libraries for high-throughput screening. It has been identified as a useful intermediate for synthesizing compounds that act on the central nervous system. [3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chemicals apply.

-

Hazard Identification: May cause skin and eye irritation. [4]Harmful if swallowed or inhaled.

-

Recommended Handling:

-

Use in a well-ventilated area or a chemical fume hood. [5][6] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6] * Avoid creating dust. [5] * Keep away from strong oxidizing agents and strong acids. [3]* Storage and Stability:

-

Store in a tightly sealed container in a cool, dry place. [3][5][6] * The hydrochloride salt is generally stable under normal storage conditions.

-

References

-

Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride - ChemBK. Available at: [Link]

-

Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem. Available at: [Link]

-

Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (C9H17NO2) - PubChemLite. Available at: [Link]

-

Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2 - Chemspace. Available at: [Link]

-

(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate hydrochloride - AADC. Available at: [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 1-amino-, ethyl ester, hydr… [cymitquimica.com]

- 2. eMolecules Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride | 63203-48-5 | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: A Technical Guide to its Mechanism of Action as an Uncompetitive NMDA Receptor Antagonist

Abstract

Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a member of the amino-alkyl-cyclohexane class of compounds. This technical guide synthesizes the available scientific evidence to elucidate its primary mechanism of action. Based on extensive research into structurally related analogs, the core mechanism is identified as uncompetitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This guide will detail the molecular interactions, the supporting experimental evidence, and the potential therapeutic implications of this mechanism.

Introduction: The Scientific Context

The glutamatergic system is the principal excitatory neurotransmitter system in the mammalian central nervous system (CNS), and the NMDA receptor is a critical component of this system. The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, leading to excitotoxicity and neuronal cell death. This has made the NMDA receptor a key target for therapeutic intervention in CNS disorders.

A significant challenge in developing NMDA receptor antagonists has been balancing therapeutic efficacy with an acceptable side-effect profile. Early high-affinity antagonists often produced undesirable psychotomimetic effects. This led to the development of a second generation of antagonists with more nuanced mechanisms of action. The amino-alkyl-cyclohexane derivatives, a class to which this compound belongs, have emerged as promising therapeutic candidates due to their unique properties as uncompetitive antagonists with moderate affinity, strong voltage-dependency, and fast blocking/unblocking kinetics.[1][2][3]

This guide will provide a detailed examination of the mechanism of action of this compound, drawing upon the extensive research conducted on its structural analogs.

Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for comprehending its mechanism of action.

| Property | Value |

| Chemical Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| Structure | A cyclohexane ring with an amino group and an ethyl carboxylate group attached to the same carbon atom, in hydrochloride salt form. |

| Solubility | Expected to be soluble in aqueous solutions due to the hydrochloride salt. |

Core Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

The primary mechanism of action of this compound is proposed to be uncompetitive antagonism of the NMDA receptor ion channel. This mechanism is characterized by several key features:

-

Channel Blockade: The molecule does not compete with the binding of the neurotransmitter glutamate or the co-agonist glycine. Instead, it enters the ion channel of the NMDA receptor when it is in the open state (i.e., when both glutamate and glycine are bound) and physically blocks the flow of ions, primarily Ca2+ and Na+.

-

Use-Dependency: The antagonist effect is dependent on the activation of the receptor. The more frequently the channel opens, the greater the opportunity for the antagonist to bind and exert its blocking effect.

-

Voltage-Dependency: The binding and unbinding of the antagonist are influenced by the membrane potential. This is a characteristic feature of many uncompetitive NMDA receptor antagonists.[2][3]

The following diagram illustrates the proposed mechanism of action:

Figure 1: Proposed mechanism of uncompetitive NMDA receptor antagonism.

Structure-Activity Relationship (SAR)

The antagonistic activity of the amino-alkyl-cyclohexane class is intrinsically linked to its chemical structure. Studies on various derivatives have revealed key structural features that determine their affinity for the NMDA receptor channel and their kinetic properties. The presence of the amino group on the cyclohexane ring is crucial for the interaction within the ion channel. The ester group in this compound likely influences its physicochemical properties, such as lipophilicity and cell permeability, which in turn can affect its access to the receptor.

Experimental Evidence & Methodologies

The proposed mechanism of action is supported by a range of in vitro and in vivo experimental data from studies on structurally related amino-alkyl-cyclohexane derivatives.

In Vitro Evidence

4.1.1. Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. For uncompetitive NMDA receptor antagonists, a common assay is the displacement of [3H]-(+)-MK-801, a well-characterized high-affinity channel blocker.

-

Principle: The ability of a test compound to displace the binding of a radiolabeled ligand from its target receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

-

Protocol:

-

Prepare rat cortical membranes.

-

Incubate the membranes with a fixed concentration of [3H]-(+)-MK-801 in the presence of glutamate and glycine to ensure the channels are in an open state.

-

Add varying concentrations of the test compound (e.g., an amino-alkyl-cyclohexane derivative).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analyze the data to determine the IC50 and Ki values.

-

Studies on numerous amino-alkyl-cyclohexane derivatives have demonstrated their ability to displace [3H]-(+)-MK-801 with Ki values in the micromolar range, indicating a direct interaction with the ion channel.[2][3]

4.1.2. Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides direct functional evidence of ion channel blockade.

-

Principle: This technique allows for the measurement of ion currents flowing through a single ion channel or across the entire cell membrane.

-

Protocol (Whole-Cell Configuration):

-

Culture hippocampal or cortical neurons.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply NMDA to activate the NMDA receptors and elicit an inward current.

-

Perfuse the test compound at various concentrations and measure the reduction in the NMDA-induced current.

-

Assess the voltage-dependency by measuring the block at different holding potentials.

-

Investigate the kinetics by observing the rate of block and unblock upon application and washout of the compound.

-

Electrophysiological studies on amino-alkyl-cyclohexanes have confirmed that they antagonize NMDA-induced currents in a use- and voltage-dependent manner, with fast blocking and unblocking kinetics.[2][3]

The following diagram illustrates a typical patch-clamp experimental workflow:

Figure 2: Workflow for a whole-cell patch-clamp experiment to assess NMDA receptor antagonism.

In Vivo Evidence

In vivo studies on related compounds provide evidence for their therapeutic potential, which is a direct consequence of their mechanism of action.

-

Animal Models of Excitotoxicity: Compounds are tested for their ability to protect against neuronal damage induced by excitotoxins or ischemic events.

-

Anticonvulsant Models: The ability of these compounds to protect against seizures induced by agents like maximal electroshock (MES) is evaluated.[2]

-

Behavioral Models: Efficacy in animal models of neurological and psychiatric disorders, such as pain, depression, and cognitive impairment, is assessed.

Alternative Hypothesis: GABA Analogue?

While the primary evidence points towards NMDA receptor antagonism, the structural similarity of this compound to gamma-aminobutyric acid (GABA) warrants consideration of a potential interaction with the GABAergic system. Some conformationally restricted GABA analogues incorporating a cyclohexane ring have been synthesized and studied.[4] However, studies on certain cyclohexanedione derivatives designed as rigid GABA analogues showed a general lack of affinity for GABA receptors.[4] Therefore, while a minor interaction with the GABA system cannot be entirely ruled out without direct experimental evidence, the current body of literature strongly suggests that the predominant and functionally significant mechanism of action for the amino-alkyl-cyclohexane class is through the NMDA receptor.

Therapeutic Implications & Future Directions

The uncompetitive, voltage-dependent, and fast kinetic properties of amino-alkyl-cyclohexane NMDA receptor antagonists offer a significant therapeutic advantage. This profile allows these compounds to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission. This "neuroprotective" profile suggests potential therapeutic applications in a wide range of CNS disorders, including:

-

Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, where excitotoxicity is a contributing factor.

-

Neuropathic Pain: By modulating the central sensitization processes that are mediated by NMDA receptors.

-

Depression: Emerging research has highlighted the role of the glutamatergic system in the pathophysiology of depression, with NMDA receptor antagonists showing rapid antidepressant effects.

-

Epilepsy: By reducing the excessive neuronal firing associated with seizures.

Future research should focus on direct experimental validation of the NMDA receptor antagonist activity of this compound. This would involve conducting the in vitro and in vivo studies detailed in this guide specifically with this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent.

Conclusion

References

-

Mann, A., Humblet, C., Chambon, J. P., Schlichter, R., Desarmenien, M., Feltz, P., & Wermuth, C. G. (1985). Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. Journal of medicinal chemistry, 28(10), 1440–1446. [Link]

-

Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Current pharmaceutical design, 4(4), 297–314. [Link]

-

Parsons, C. G., Danysz, W., Bartmann, A., Spielmanns, P., Frankiewicz, T., Hesselink, M., Eilbacher, B., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85–108. [Link]

- Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.

-

Parsons, C. G., Hoelzer, A., & Danysz, W. (2000). A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization. Neuropharmacology, 39(11), 1839–1852. [Link]

Sources

- 1. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA) receptor antagonists--in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

An In-Depth Technical Guide on the Synthesis and Characterization of Ethyl 1-aminocyclohexanecarboxylate hydrochloride

Executive Summary

This compound is a valuable synthetic intermediate, belonging to the class of α,α-disubstituted amino acid esters. Its constrained cyclic structure makes it a compelling building block for medicinal chemistry and drug development, offering a scaffold to explore novel chemical space. The "discovery" of this compound is not attributable to a single breakthrough but rather to the logical application of foundational reactions in organic chemistry. This guide provides a comprehensive overview of the primary synthetic route for its preparation, rooted in the principles of the Strecker amino acid synthesis. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for its synthesis from cyclohexanone, and discuss methods for its purification and characterization, thereby offering a complete technical framework for researchers and drug development professionals.

Introduction: The Significance of Constrained Amino Acid Scaffolds

In the landscape of modern drug discovery, the design of molecules with well-defined three-dimensional structures is paramount. α,α-disubstituted amino acids, particularly those incorporating cyclic systems, are of significant interest. The presence of a quaternary α-carbon atom imparts conformational rigidity, restricting the rotational freedom found in simpler acyclic amino acids. This rigidity can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles in drug candidates.

This compound serves as a quintessential example of such a scaffold. It provides a cyclohexyl moiety that can be functionalized to probe hydrophobic pockets in target proteins, while the amino and carboxylate groups offer points for peptide bond formation or other derivatizations. Its preparation as a stable, crystalline hydrochloride salt enhances its shelf-life and handling properties in a laboratory setting.[1]

Foundational Synthetic Strategy: The Strecker Synthesis

The most direct and well-established method for preparing α-aminonitriles, the precursors to α-amino acids, is the Strecker synthesis, first described by Adolph Strecker in 1850.[2][3] This robust, one-pot, three-component reaction combines a ketone or aldehyde, ammonia, and a cyanide source to form the key α-aminonitrile intermediate.[4][5] Subsequent hydrolysis of the nitrile yields the desired amino acid.

The general mechanism involves two key stages:

-

Imine Formation: The ketone (in this case, cyclohexanone) reacts with ammonia to form an imine (or more accurately, an iminium ion under acidic catalysis), with the elimination of water.[4][5]

-

Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic imine carbon, yielding the α-aminonitrile.[5]

For the synthesis of Ethyl 1-aminocyclohexanecarboxylate, the α-aminonitrile is not hydrolyzed to the carboxylic acid but is instead subjected to acidic alcoholysis (ethanolysis), which converts the nitrile directly to the ethyl ester while protonating the amino group to form the hydrochloride salt.

Synthesis of this compound

Overall Reaction Scheme

The synthesis is a modified Strecker reaction followed by acidic ethanolysis to form the final ester hydrochloride product.

Caption: Overall synthetic pathway from cyclohexanone.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Reaction)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, combine cyclohexanone (0.5 mol), ammonium chloride (0.6 mol), and 150 mL of ethanol.

-

Reagent Addition: While stirring vigorously, slowly add a solution of potassium cyanide (0.6 mol) in 75 mL of water over 30 minutes. Causality: The slow addition and cooling are critical to control the exothermic reaction and prevent the uncontrolled release of toxic hydrogen cyanide gas. The ammonium chloride provides the ammonia source in situ.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate is typically observed.

-

Isolation of Intermediate: Filter the reaction mixture and wash the solid with cold water to remove inorganic salts. The crude 1-aminocyclohexanecarbonitrile can be used directly in the next step after drying.

Step 2: Acidic Ethanolysis to this compound

-

Reaction Setup: Suspend the crude 1-aminocyclohexanecarbonitrile (approx. 0.5 mol) in 250 mL of absolute ethanol in a 1 L flask equipped with a reflux condenser and gas outlet bubbler, cooled in an ice bath.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the stirred suspension, or alternatively, add concentrated sulfuric acid (0.75 mol) dropwise. Causality: The strong acid protonates the nitrile nitrogen, activating it for nucleophilic attack by ethanol. It also protonates the amino group.

-

Hydrolysis/Esterification: After saturation with acid, heat the mixture to reflux for 6-8 hours. The progress can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and diethyl ether to yield pure this compound as a white crystalline solid. Causality: Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity.

Purification and Characterization Workflow

Caption: Post-synthesis workflow for purification and analysis.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

Summary of Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [6] |

| Molecular Weight | 207.70 g/mol | [6][7] |

| Appearance | White to off-white solid/powder | [8] |

| Canonical SMILES | CCOC(=O)C1(CCCCC1)N.Cl | [6] |

| InChI Key | YBPDXXIYJYURHS-UHFFFAOYSA-N | [6] |

Expected Spectroscopic Signatures

-

¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), broad multiplets for the 10 cyclohexyl protons, and a broad singlet for the ammonium (-NH₃⁺) protons which may exchange with D₂O.

-

¹³C NMR: Key signals will include the carbonyl carbon of the ester (~170-175 ppm), the quaternary α-carbon, carbons of the ethyl group, and the carbons of the cyclohexyl ring.

-

FT-IR: Characteristic peaks include a strong C=O stretch for the ester (~1730-1750 cm⁻¹), C-O stretches, and broad N-H stretches for the ammonium salt (~2800-3100 cm⁻¹).

-

Mass Spectrometry (ESI+): The base peak in the mass spectrum will correspond to the free amine cation [M+H]⁺ at m/z consistent with the formula C₉H₁₇NO₂.

Applications in Research and Drug Development

This compound is not an end-product but a versatile starting material. Its primary utility lies in:

-

Peptide Synthesis: It can be incorporated into peptide chains to introduce conformational constraints, which can be crucial for enhancing biological activity or selectivity.

-

Scaffold for Library Synthesis: The amino and ester groups provide orthogonal handles for derivatization, allowing for the rapid generation of compound libraries for screening against biological targets.

-

Precursor for Novel Heterocycles: It serves as a precursor for the synthesis of more complex heterocyclic systems, which are a mainstay of medicinal chemistry.

Conclusion

The synthesis of this compound is a testament to the enduring power of classic organic reactions like the Strecker synthesis. By understanding the underlying mechanisms and meticulously controlling the reaction conditions, this valuable building block can be prepared efficiently and in high purity. Its utility as a constrained scaffold ensures its continued relevance in the fields of synthetic chemistry and drug discovery, providing a reliable starting point for the development of novel therapeutics. This guide provides the necessary technical foundation for its successful synthesis, purification, and characterization.

References

-

The Strecker Synthesis of Amino Acids.[4] Master Organic Chemistry. Available at: [Link]

-

Synthesis of Amino Acids: Strecker Synthesis.[9] Pearson. Available at: [Link]

-

Overview of Strecker Amino Acid Synthesis.[2] News-Medical.Net. Available at: [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry.[5] MedSchoolCoach. Available at: [Link]

-

Strecker amino acid synthesis.[3] Wikipedia. Available at: [Link]

-

Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride.[8] ChemBK. Available at: [Link]

-

Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride (C9H17NO2). PubChemLite. Available at: [Link]

-

Bucherer–Bergs reaction.[10] Wikipedia. Available at: [Link]

-

Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

-

Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203. PubChem. Available at: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available at: [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[11] Encyclopedia MDPI. Available at: [Link]

-

Ethyl 1-aminocyclohexane-1-carboxylate - C9H17NO2.[12] Chemspace. Available at: [Link]

Sources

- 1. CAS 42303-42-4: ethyl 1-aminocyclopropanecarboxylate hydro… [cymitquimica.com]

- 2. news-medical.net [news-medical.net]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. Cyclohexanecarboxylic acid, 1-amino-, ethyl ester, hydr… [cymitquimica.com]

- 7. eMolecules Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride | 63203-48-5 | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 11. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 12. chem-space.com [chem-space.com]

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a cyclic α-amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclohexyl scaffold and versatile functional groups—a primary amine and an ethyl ester—make it an important precursor for a variety of more complex molecules, including pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical experimental details.

Chemical Properties and Physical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 63203-48-5 | [1][2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not definitively reported in primary literature; supplier data varies. | |

| Solubility | Soluble in water. | [3][4] |

| pKa | (Predicted) ~8.5-9.5 for the ammonium group, typical for α-amino acid esters. |

Synthesis of this compound

The synthesis of α-amino acids and their esters has been a subject of extensive research, leading to the development of several robust synthetic methodologies. The preparation of this compound typically proceeds through classical methods such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone. These methods generate a racemic mixture of the product.

Method 1: Strecker Synthesis Approach

The Strecker synthesis is a three-component reaction involving a ketone (cyclohexanone), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[5] This intermediate is then hydrolyzed and esterified to yield the target compound.

Caption: Strecker synthesis pathway for this compound.

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile [5]

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

-

Cyclohexanone is added to the ammonium chloride solution, followed by the slow addition of an aqueous solution of potassium cyanide at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane) and the organic layer is dried and concentrated to yield the crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis and Esterification

-

The crude α-aminonitrile is subjected to acidic hydrolysis by heating with a strong acid such as hydrochloric acid. This converts the nitrile group to a carboxylic acid.

-

After hydrolysis, the solvent is removed under reduced pressure.

-

The resulting crude 1-aminocyclohexanecarboxylic acid hydrochloride is then esterified by refluxing in ethanol saturated with hydrogen chloride gas.

-

Upon cooling, the product, this compound, crystallizes and can be collected by filtration, washed with a cold non-polar solvent, and dried.

Method 2: Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction provides an alternative route, reacting a ketone with ammonium carbonate and a cyanide source to produce a hydantoin intermediate.[6][7] This hydantoin is then hydrolyzed to the amino acid, which can be subsequently esterified.

Caption: Bucherer-Bergs reaction pathway for this compound.

Step 1: Synthesis of Cyclohexanespiro-5'-hydantoin [6][8]

-

Cyclohexanone, potassium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water.

-

The reaction is typically carried out in a sealed vessel to prevent the escape of volatile reactants.

-

After cooling, the hydantoin product often precipitates and can be isolated by filtration.

Step 2: Hydrolysis to the Amino Acid and Esterification

-

The isolated hydantoin is hydrolyzed to 1-aminocyclohexanecarboxylic acid by heating with a strong acid or base.

-

The resulting amino acid is then esterified using the same procedure as in the Strecker synthesis pathway (refluxing in ethanolic HCl).

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectra for this compound is not readily accessible, the expected spectral features can be predicted based on its structure and data from analogous compounds such as 1-aminocyclohexanecarboxylic acid and ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.[9][10][11]

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet integrating to 3H around 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around 4.1-4.3 ppm (CH₂).

-

Cyclohexyl protons: A complex series of multiplets in the range of 1.3-2.2 ppm, integrating to 10H.

-

Amine protons (NH₃⁺): A broad singlet, typically downfield (around 8.0-9.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: A signal for the methyl carbon around 14 ppm and a signal for the methylene carbon around 60-62 ppm.

-

Cyclohexyl carbons: Several signals in the aliphatic region (approximately 20-40 ppm).

-

Quaternary carbon (C-1): A signal around 58-60 ppm.

-

Carbonyl carbon: A signal in the ester carbonyl region, around 170-175 ppm.

Infrared (IR) Spectroscopy

Key expected absorption bands include:

-

N-H stretching (NH₃⁺): A broad band in the region of 2800-3200 cm⁻¹.

-

C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretching (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

N-H bending: A band around 1500-1600 cm⁻¹.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry.

Precursor to Gabapentin and its Analogs

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[9][12] Several patented synthetic routes to Gabapentin and its prodrugs utilize intermediates that are structurally related to or can be derived from 1-aminocyclohexanecarboxylic acid.[13][14][15] The synthesis often involves the elaboration of the carboxyl and amino groups of a 1,1-disubstituted cyclohexane core. The ester functionality of this compound allows for differential reactivity, enabling selective modification of the amino group while the ester is temporarily protected.

Caption: Conceptual pathway from this compound to Gabapentin.

This conceptual pathway highlights how the functional groups of the title compound can be manipulated to build the Gabapentin scaffold. The amine can be protected, the ester reduced to a hydroxymethyl group, which is then further elaborated to the acetic acid side chain, followed by deprotection to yield the final drug.

Scaffold for Novel Peptidomimetics and Bioactive Molecules

The rigid cyclohexyl backbone of this compound is a desirable feature in the design of peptidomimetics and other constrained molecules. Incorporating such cyclic amino acids can impart specific conformational preferences, enhance metabolic stability, and improve pharmacokinetic properties compared to their linear counterparts.

Safety and Handling

As a hydrochloride salt of an amino acid ester, this compound should be handled with appropriate laboratory precautions. It is an irritant and should be handled in a well-ventilated area, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. Its synthesis, rooted in classic organic reactions like the Strecker and Bucherer-Bergs syntheses, provides a reliable source of this versatile intermediate. While detailed public spectroscopic data remains somewhat elusive, its structural features are well-defined, allowing for predictable characterization. Its primary significance lies in its application as a precursor for pharmaceutically important molecules, most notably in the synthesis of Gabapentin and related compounds. For researchers in drug discovery and process development, a thorough understanding of the synthesis and reactivity of this compound is crucial for the efficient development of novel therapeutics.

References

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Process For The Preparation Of Gabapentin Hydrochloride [quickcompany.in]

- 14. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]

- 15. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride (CAS No: 63203-48-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-aminocyclohexanecarboxylate hydrochloride, a pivotal building block in synthetic organic chemistry and pharmaceutical development. With the CAS Number 63203-48-5 , this compound serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2][3][4][5] This document will delve into its chemical identity, synthesis methodologies, physicochemical properties, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Compound Identification and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of 1-aminocyclohexanecarboxylic acid. Its structure combines a cyclohexane ring with an amino group and an ethyl carboxylate group at the same carbon atom, rendering it a sterically hindered alpha-amino acid ester.

| Property | Value | Source(s) |

| CAS Number | 63203-48-5 | [1][2][4] |

| Molecular Formula | C9H18ClNO2 | [6] |

| Molecular Weight | 207.70 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in chloroform. | [7] |

| Melting Point | Approximately 150-155 °C | [7] |

Synthesis Strategies: Mechanistic Insights and Practical Considerations

The synthesis of this compound primarily relies on classical amino acid synthesis methodologies, most notably the Strecker and Bucherer-Bergs reactions. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[8][9][10] For this compound, the starting material is cyclohexanone.

Mechanism:

-

Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexylimine. This reaction is typically acid-catalyzed.

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), attacks the imine carbon to form 1-aminocyclohexanecarbonitrile.[8][9]

-

Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis to yield 1-aminocyclohexanecarboxylic acid. This is followed by esterification, commonly using ethanol in the presence of an acid catalyst (like HCl gas), to produce the ethyl ester. The hydrochloride salt is formed in this final step.

Experimental Protocol (Conceptual): A detailed, step-by-step protocol for the Strecker synthesis of this specific compound is not readily available in public literature. However, a general procedure can be outlined.[11][12]

-

Aminonitrile Formation: To a cooled solution of cyclohexanone and ammonium chloride in aqueous ammonia, a solution of sodium cyanide is added dropwise. The reaction is stirred for several hours to allow for the formation of 1-aminocyclohexanecarbonitrile.

-

Hydrolysis: The aminonitrile is then hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid.

-

Esterification: The resulting amino acid hydrochloride is suspended in ethanol, and dry hydrogen chloride gas is bubbled through the mixture to drive the esterification.

-

Isolation: The product is typically isolated by evaporation of the solvent and subsequent recrystallization.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is then hydrolyzed to the amino acid.[13][14][15][16] This method also starts with cyclohexanone.

Mechanism:

-

Cyanohydrin and Imine Formation: Cyclohexanone reacts with ammonium carbonate and potassium cyanide. It is believed that the reaction proceeds through the formation of a cyanohydrin and an imine, which then react to form an α-aminonitrile.[13][14]

-

Hydantoin Formation: The aminonitrile reacts with another equivalent of ammonium carbonate (or carbon dioxide) to form a hydantoin derivative (cyclohexanespiro-5'-hydantoin).

-

Hydrolysis: The hydantoin is then hydrolyzed under basic or acidic conditions to yield 1-aminocyclohexanecarboxylic acid.

-

Esterification and Salt Formation: Similar to the Strecker synthesis, the amino acid is then esterified with ethanol and converted to its hydrochloride salt.

Experimental Considerations: The Bucherer-Bergs reaction is often favored for its operational simplicity as a one-pot reaction.[13][15] The reaction is typically carried out in a sealed vessel at elevated temperatures.

Purification: The Art of Recrystallization

Purification of the final product is critical to ensure its suitability for downstream applications. Recrystallization is the most common method for purifying solid organic compounds.[17][18][19]

Protocol for Recrystallization (General):

-

Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, polar protic solvents like ethanol or a mixture of ethanol and water or ethanol and diethyl ether are often effective.[20]

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are then dried, typically in a vacuum oven.

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the methylene protons of the cyclohexane ring. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.[1][21] A validated HPLC method would provide information on the presence and quantity of any impurities.

Conceptual HPLC Method Parameters: Developing a robust HPLC method for an amino acid ester hydrochloride would typically involve the following considerations:

| Parameter | Typical Conditions | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol). | The acidic pH suppresses the ionization of the carboxylic acid group (if hydrolyzed) and ensures good peak shape for the amine. The organic modifier controls the retention time. |

| Detection | UV detection at a low wavelength (e.g., 210-220 nm) or derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) for fluorescence detection. | The compound lacks a strong chromophore, so low UV wavelength is necessary. Derivatization can significantly enhance sensitivity.[22][23] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | To ensure reproducible retention times. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its rigid cyclohexyl scaffold and the presence of both an amino and an ester functional group allow for diverse chemical modifications. While specific examples directly citing the use of CAS number 63203-48-5 in the synthesis of marketed drugs are not prevalent in the public domain, compounds with this structural motif are known to be precursors for various therapeutic agents. For instance, cyclic amino acid derivatives are key components in the synthesis of certain protease inhibitors and other enzyme modulators. The amino group can be acylated or alkylated, while the ester can be hydrolyzed and coupled with other molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[24][25][26]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[24]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[24]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[24]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[21][24][26]

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the development of new pharmaceutical compounds. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in a research and development setting. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practical considerations.

References

-

NROChemistry. Strecker Synthesis. NROChemistry. Available at: [Link].

-

Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Available at: [Link].

-

University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link].

-

PubChem. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link].

-

ChemBK. Ethyl trans-4-AMinocyclohexanecarboxylate Hydrochloride. Available at: [Link].

-

Master Organic Chemistry. Strecker Synthesis. Available at: [Link].

- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Journal of the American Chemical Society, 79(2), 427-429.

-

Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link].

-

Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Available at: [Link].

-

Beilstein Journal of Organic Chemistry. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link].

-

Chemspace. Ethyl 1-aminocyclohexane-1-carboxylate. Available at: [Link].

-

Wikipedia. Bucherer–Bergs reaction. Available at: [Link].

-

Chemistry Notes. Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link].

-

Organic Chemistry Portal. Strecker Synthesis. Available at: [Link].

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link].

-

Wikipedia. Strecker amino acid synthesis. Available at: [Link].

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].

- Koóš, M., Kalník, M., & Gabko, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995.

-

University of California, Davis. Recrystallization and Crystallization. Available at: [Link].

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Available at: [Link].

-

ResearchGate. 1 H-NMR spectra data for some newly synthesized compounds. Available at: [Link].

Sources

- 1. agilent.com [agilent.com]

- 2. 1-AMINO-CYCLOHEXANECARBOXYLIC ACID ETHYL ESTER HCL(63203-48-5) 1H NMR spectrum [chemicalbook.com]

- 3. Cyclohexanecarboxylic acid, 1-amino-, ethyl ester, hydr… [cymitquimica.com]

- 4. 63203-48-5|this compound|BLD Pharm [bldpharm.com]

- 5. cphi-online.com [cphi-online.com]

- 6. chem-space.com [chem-space.com]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 15. Bucherer-Bergs Reaction [organic-chemistry.org]

- 16. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 17. Home Page [chem.ualberta.ca]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. Reagents & Solvents [chem.rochester.edu]

- 21. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 23. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 24. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 25. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

Ethyl 1-aminocyclohexanecarboxylate hydrochloride molecular weight

An In-Depth Technical Guide to Ethyl 1-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, recognized for its role as a constrained α-amino acid analogue. Its rigid cyclohexyl scaffold offers a significant advantage in medicinal chemistry, providing a means to introduce conformational stability into peptide and small molecule drug candidates. This guide furnishes a comprehensive overview of its physicochemical properties, outlines established synthetic routes with detailed protocols, explores its strategic application in drug discovery as a structural building block, and provides essential safety and handling information. The content herein is synthesized from authoritative sources to provide field-proven insights for researchers engaged in synthetic chemistry and pharmaceutical development.

Chapter 1: Physicochemical Properties and Identification

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a white to off-white solid, valued as a versatile building block in organic synthesis.[1][2]

Chemical Identity

-

Systematic Name: Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

-

Common Synonyms: 1-Amino-cyclohexanecarboxylic acid ethyl ester hydrochloride, Ethyl 1-aminocyclohexane-1-carboxylate HCl[1][3]

Core Physicochemical Data

The key quantitative descriptors for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ClNO₂ | [1][3][5] |

| Molecular Weight | 207.70 g/mol | [4][5][6] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Purity (Typical) | ≥97% | [1][5] |

| Storage Conditions | Sealed in a dry container at room temperature | [5][6] |

Structural Information

The compound's structure features a quaternary carbon at the 1-position of a cyclohexane ring, substituted with both an amino group and an ethyl carboxylate group.

-

Molecular Formula: C9H18ClNO2

-

SMILES: CCOC(=O)C1(CCCCC1)N.Cl

-

InChI Key: YBPDXXIYJYURHS-UHFFFAOYSA-N[1]

Chapter 2: Synthesis and Purification

The synthesis of α,α-disubstituted amino acids like Ethyl 1-aminocyclohexanecarboxylate is a well-established field of organic chemistry. The most logical and industrially relevant synthetic pathways commence from the corresponding ketone, cyclohexanone.

Overview of Synthetic Strategies

The preparation of the core 1-aminocyclohexanecarboxylic acid scaffold is classically achieved via two primary named reactions:

-

The Strecker Synthesis: This is a three-component reaction involving a ketone (cyclohexanone), ammonia, and a cyanide source (e.g., KCN).[4][7] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to form the amino acid.[5][7][8]

-

The Bucherer-Bergs Reaction: This multicomponent reaction also uses a ketone, but reacts it with ammonium carbonate and potassium cyanide to yield a hydantoin intermediate.[1][9] This hydantoin can then be hydrolyzed under acidic or basic conditions to give the desired amino acid.[1][6]

Causality of Choice: For α,α-disubstituted amino acids derived from ketones, the Bucherer-Bergs reaction is often favored due to its operational simplicity and typically high yields of the stable hydantoin intermediate, which can be easily purified before the final hydrolysis step.[6][10]

Following the synthesis of the core amino acid, standard procedures for esterification (e.g., Fischer esterification using ethanol and an acid catalyst) and subsequent salt formation with hydrochloric acid are employed to yield the final target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a validated, multi-step synthesis starting from cyclohexanone, based on the principles of the Bucherer-Bergs reaction followed by esterification.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. EP0147475B1 - Aminocyclohexanol derivatives having an expectorant activity, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction [organic-chemistry.org]

A Comprehensive Spectroscopic Analysis of Ethyl 1-aminocyclohexanecarboxylate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 1-aminocyclohexanecarboxylate hydrochloride is a pivotal cyclic amino acid ester, frequently utilized as a structural motif in medicinal chemistry and as a building block in organic synthesis. Accurate and unambiguous structural verification is paramount for its application in research and development. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. We delve into the causality behind spectral features, provide validated experimental protocols, and synthesize the data to present a complete spectroscopic signature for this compound.

Chemical Identity and Structure

The foundational step in any analysis is confirming the molecule's identity and structural properties. The hydrochloride salt form ensures stability and solubility in polar solvents, which influences the choice of analytical techniques.

-

IUPAC Name: ethyl 1-aminocyclohexane-1-carboxylate hydrochloride

-

CAS Number: 63203-48-5[1]

-

Molecular Formula: C₉H₁₈ClNO₂

-

Molecular Weight: 207.70 g/mol

The structure consists of a cyclohexane ring substituted at the C1 position with both an amino group and an ethyl carboxylate group. In the hydrochloride salt, the basic amino group is protonated to form an ammonium cation (-NH₃⁺).

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ (Free Base) | [2][3] |

| Molecular Weight | 171.24 g/mol (Free Base) | PubChem |

| Molecular Weight | 207.70 g/mol (HCl Salt) | Calculated |

| Appearance | White to off-white powder | Generic Data |

| SMILES | CCOC(=O)C1(N)CCCCC1.Cl | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this charged, polar molecule, deuterated solvents such as DMSO-d₆ or D₂O are optimal choices for analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

-

Ammonium (-NH₃⁺): A broad singlet is expected around δ 8.5-9.0 ppm. The broadness is due to quadrupolar relaxation and potential exchange with trace water. Its integration corresponds to three protons.

-

Ethyl Ester (-OCH₂CH₃):

-

A quartet at approximately δ 4.1-4.2 ppm, integrating to 2H. This signal corresponds to the methylene protons (-OCH₂-), which are deshielded by the adjacent oxygen atom and split by the three neighboring methyl protons.

-

A triplet at approximately δ 1.2-1.3 ppm, integrating to 3H. This signal represents the methyl protons (-CH₃), which are split by the two neighboring methylene protons.

-

-

Cyclohexane Ring (-C₆H₁₀-): The ten protons on the cyclohexane ring are diastereotopic and will appear as a series of complex, overlapping multiplets. They are typically found in the upfield region, between δ 1.4 and δ 2.1 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C6) may be slightly more deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Broad Singlet | 3H | -NH₃⁺ | Positively charged nitrogen strongly deshields the attached protons. |

| ~4.15 | Quartet (q) | 2H | -OCH₂ CH₃ | Deshielded by the adjacent ester oxygen. |

| ~1.4 - 2.1 | Multiplet (m) | 10H | Cyclohexane Ring Protons | Complex overlapping signals typical for a substituted cyclohexane. |

| ~1.22 | Triplet (t) | 3H | -OCH₂CH₃ | Standard chemical shift for an ethyl group attached to an oxygen. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

A proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing a map of the carbon backbone.

Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):

-

Ester Carbonyl (C=O): The carbonyl carbon is the most deshielded, appearing around δ 172-175 ppm.

-

Quaternary Carbon (C1): The carbon atom attached to both the ammonium group and the ester group will appear around δ 58-62 ppm.

-

Ethyl Ester (-OCH₂CH₃):

-

The methylene carbon (-OCH₂-) is deshielded by the oxygen and appears around δ 60-63 ppm.

-

The methyl carbon (-CH₃) is shielded and appears far upfield around δ 14-15 ppm.

-

-

Cyclohexane Ring (-C₆H₁₀-): The carbons of the cyclohexane ring will appear as distinct signals in the aliphatic region (δ 20-40 ppm). Due to symmetry, C2/C6 and C3/C5 may be equivalent, leading to three signals for the CH₂ groups of the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~173.5 | Quaternary | C =O | Highly deshielded due to the double bond to oxygen. |

| ~61.0 | Methylene | -OC H₂CH₃ | Deshielded by the adjacent oxygen atom. |

| ~59.5 | Quaternary | C 1-(NH₃⁺)(COOEt) | Attached to two electronegative groups (N and C=O). |

| ~30-35 | Methylene | Cyclohexane C2/C6 | Aliphatic carbons adjacent to the substituted center. |

| ~24-26 | Methylene | Cyclohexane C3/C5 | Standard aliphatic chemical shifts.[4] |

| ~21-23 | Methylene | Cyclohexane C4 | Standard aliphatic chemical shifts.[4] |

| ~14.2 | Methyl | -OCH₂C H₃ | Shielded, upfield aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key Diagnostic Absorption Bands:

-

N-H Stretching: The protonated amine (-NH₃⁺) gives rise to a very broad and strong absorption band in the 3100-2800 cm⁻¹ region. This band often has multiple sub-peaks (overtones) and overlaps with the C-H stretching region.

-

C-H Stretching: The sp³ C-H bonds of the cyclohexane and ethyl groups will show sharp, medium-to-strong absorptions between 3000 and 2850 cm⁻¹.[5]

-

C=O Stretching: The ester carbonyl group produces one of the most characteristic and intense absorptions in the spectrum, expected at approximately 1740-1750 cm⁻¹. This sharp, strong peak is a key identifier for the ester functionality.

-